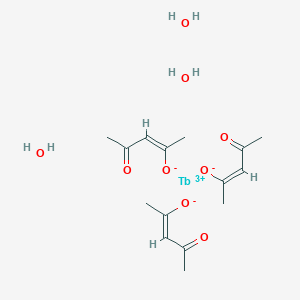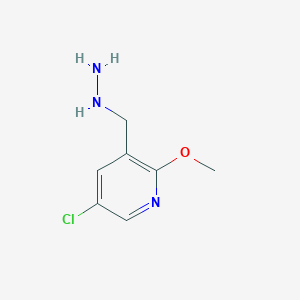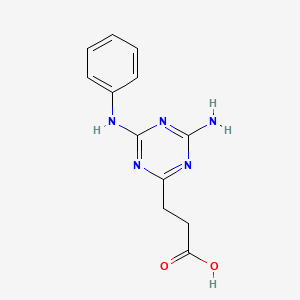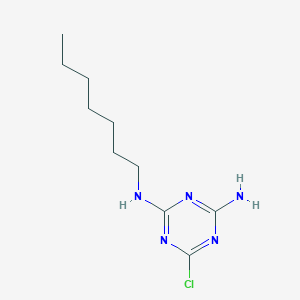
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is an organic compound with the molecular formula C({26})H({20})N({2})O({2}). It is a derivative of phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is of interest in various fields due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline derivatives, specifically 3,8-dimethylphenanthroline.
Reaction with Phenol: The phenanthroline derivative is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the diphenoxy groups at the 1 and 10 positions.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
化学反応の分析
Types of Reactions
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学的研究の応用
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in anticancer therapies due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用機序
The mechanism by which 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline exerts its effects involves:
Metal Ion Coordination: The compound forms stable complexes with metal ions through its nitrogen atoms.
DNA Intercalation: It can intercalate between DNA bases, disrupting the DNA structure and affecting replication and transcription processes.
Reactive Oxygen Species Generation: In the presence of metal ions, it can catalyze the production of reactive oxygen species, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the dimethyl and diphenoxy substitutions.
4,7-Dimethyl-1,10-phenanthroline: Lacks the diphenoxy groups but has similar methyl substitutions.
1,10-Phenanthroline-5,6-dione: Contains a dione functional group, making it more reactive in certain conditions.
Uniqueness
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is unique due to its combination of dimethyl and diphenoxy groups, which enhance its ability to form stable complexes and interact with biological molecules. This makes it particularly valuable in applications requiring strong and specific interactions with metal ions and biomolecules.
特性
CAS番号 |
7250-17-1 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
3,8-dimethyl-1,10-diphenoxy-4,7-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-17-15-23(29-19-9-5-3-6-10-19)25-21(27-17)13-14-22-26(25)24(16-18(2)28-22)30-20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChIキー |
GVMGSIONBDYVGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=N1)C=CC3=NC(=CC(=C32)OC4=CC=CC=C4)C)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)






![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

